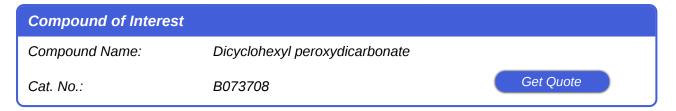


# Application Notes and Protocols: Dicyclohexyl Peroxydicarbonate in Vinyl Chloride Suspension Polymerization

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Suspension polymerization is the predominant industrial method for producing polyvinyl chloride (PVC), accounting for approximately 80% of global production.[1] This process involves dispersing vinyl chloride monomer (VCM) droplets in an aqueous medium, where polymerization is initiated by a monomer-soluble agent. **Dicyclohexyl peroxydicarbonate** is a peroxide initiator utilized in this process. Its thermal decomposition generates free radicals that initiate the polymerization of VCM. The concentration of the initiator is a critical parameter that influences the polymerization kinetics, as well as the molecular weight, particle size distribution, and morphology of the resulting PVC resin. These properties, in turn, dictate the suitability of the PVC for various applications, from rigid pipes to flexible films.

This document provides detailed application notes and experimental protocols for the use of **dicyclohexyl peroxydicarbonate** as an initiator in the suspension polymerization of vinyl chloride.

## **Data Presentation**

The following tables summarize the expected influence of key experimental parameters on the properties of the resulting PVC when using a peroxydicarbonate initiator. Please note that the



following quantitative data is illustrative and representative of typical trends observed in vinyl chloride suspension polymerization. Specific values may vary depending on the exact experimental conditions, equipment, and the specific peroxydicarbonate used.

Table 1: Effect of Dicyclohexyl Peroxydicarbonate Concentration on PVC Properties

Initiator Concentration (wt% based on VCM)	Polymerization Time (hours)	Conversion (%)	Weight Average Molecular Weight (Mw, g/mol )	Average Particle Size (μm)
0.03	7.5	~80	~120,000	~150
0.05	6.0	~85	~100,000	~140
0.08	4.5	~88	~80,000	~130
0.12	3.5	~90	~65,000	~120

Table 2: Effect of Polymerization Temperature on PVC Properties

Polymerization Temperature (°C)	Initiator Half- life (approx. hours)	Polymerization Time (hours)	K-Value*	Weight Average Molecular Weight (Mw, g/mol )
50	~10	8-10	~70	~125,000
57	~3	6-7	~65-67	~100,000
65	~1	4-5	~58-60	~75,000
70	<0.5	3-4	~55	~60,000

<sup>\*</sup>The K-value is an indicator of the polymer's molecular weight, determined by dilute solution viscosity.



# **Experimental Protocols**

This section provides a detailed methodology for the suspension polymerization of vinyl chloride using **dicyclohexyl peroxydicarbonate** as the initiator.

## **Materials**

- Vinyl Chloride Monomer (VCM), polymerization grade (≥99.9% purity)
- Dicyclohexyl peroxydicarbonate (solid)
- Deionized water
- Suspending agent (e.g., Polyvinyl alcohol PVA, with a specific degree of hydrolysis)
- Buffer (e.g., Sodium bicarbonate, to maintain pH)
- Antifouling agent (for reactor coating)
- Nitrogen gas, high purity

## **Equipment**

- High-pressure polymerization reactor (autoclave) with a jacket for heating and cooling, equipped with a variable-speed agitator (e.g., turbine or paddle type), baffles, a pressure gauge, a temperature probe, and charging ports.
- Heating and cooling circulation system for the reactor jacket.
- Vacuum pump.
- System for safely charging liquid VCM.
- Degassing tank for recovering unreacted monomer.
- Filtration system (e.g., Buchner funnel or centrifuge).
- Drying oven (fluid bed or tray dryer).



- Particle size analyzer.
- Gel Permeation Chromatography (GPC) system for molecular weight determination.

## **Experimental Procedure**

- · Reactor Preparation:
  - Thoroughly clean the polymerization reactor.
  - Apply a thin layer of an antifouling agent to the internal surfaces of the reactor to prevent polymer buildup.
  - Seal the reactor and perform a leak test.
- Charging the Aqueous Phase:
  - Charge the reactor with deionized water. The typical water-to-monomer ratio is between
     1.5:1 and 2:1 by weight.
  - Add the suspending agent (e.g., 0.05 0.15 wt% based on VCM) and buffer to the water.
  - Agitate the mixture at a moderate speed (e.g., 150-200 rpm) to dissolve the suspending agent.
- Deoxygenation:
  - Seal the reactor and begin purging with high-purity nitrogen to remove dissolved oxygen,
     which can inhibit polymerization.
  - Alternatively, apply a vacuum to the reactor and break the vacuum with nitrogen. Repeat this cycle 3-5 times for effective oxygen removal.
- Initiator and Monomer Charging:
  - In a separate, suitable container, dissolve the desired amount of dicyclohexyl peroxydicarbonate in a small amount of VCM.



- Charge the main portion of the liquid vinyl chloride monomer to the sealed and deoxygenated reactor.
- Inject the VCM/initiator solution into the reactor.
- Ensure the reactor is sealed and increase the agitation speed to the desired level (e.g., 300-500 rpm) to create a stable suspension of VCM droplets in the water.

#### Polymerization:

- Heat the reactor to the desired polymerization temperature (e.g., 50-70°C) using the circulation system.
- Monitor the reactor pressure and temperature throughout the reaction. The pressure will
  initially rise as the reactor is heated and then begin to drop as the monomer is converted
  to polymer. A significant pressure drop (e.g., a drop of 2 bar from the initial stabilized
  pressure) typically indicates that the polymerization has reached a high conversion
  (around 70-85%).
- Maintain a constant temperature during the polymerization phase.
- Termination and Degassing:
  - Once the desired conversion is reached (indicated by the pressure drop), terminate the polymerization by rapidly cooling the reactor.
  - Transfer the PVC slurry to a degassing tank to safely vent and recover the unreacted vinyl chloride monomer.

#### Product Isolation and Drying:

- Filter the PVC slurry to separate the polymer beads from the aqueous phase.
- Wash the PVC beads with deionized water to remove any residual suspending agent and other impurities.
- Dry the PVC beads in an oven at a temperature below the glass transition temperature of PVC (e.g., 60-70°C) until a constant weight is achieved.



- Characterization:
  - Determine the average particle size and particle size distribution of the dried PVC resinusing a particle size analyzer.
  - Measure the weight average molecular weight (Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

## **Visualizations**

## Free-Radical Polymerization of Vinyl Chloride

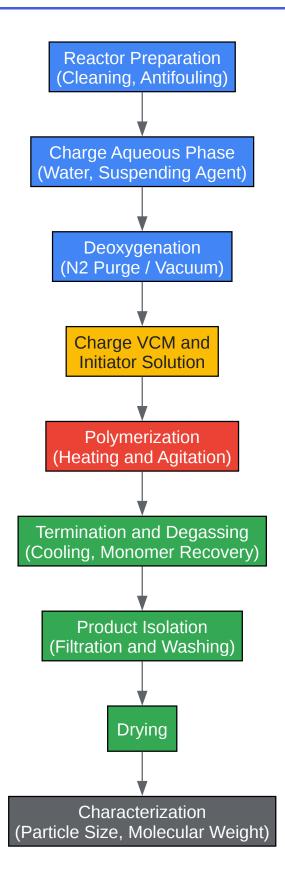


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Caption: Free-radical polymerization mechanism of vinyl chloride.

# **Experimental Workflow for Suspension Polymerization**





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## References

- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
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